

# Application Note: Sensitive Quantification of Glucocheirolin in Plasma by LC-MS/MS

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## Compound of Interest

Compound Name: *Glucocheirolin*

Cat. No.: *B15587003*

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## Introduction

**Glucocheirolin** is a glucosinolate, a class of secondary metabolites found in cruciferous vegetables. Upon consumption, glucosinolates can be hydrolyzed by the enzyme myrosinase, present in the plant matrix or the gut microbiome, to form isothiocyanates, which are known for their potential health benefits. The quantification of glucosinolates and their metabolites in biological fluids is crucial for pharmacokinetic studies and for understanding their bioavailability and physiological effects. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **Glucocheirolin** in plasma. The method utilizes a simple protein precipitation step for sample preparation and multiple reaction monitoring (MRM) for selective and sensitive detection.

## Experimental Protocols

- **Glucocheirolin** standard (purity ≥95%)
- Sinigrin (Internal Standard, IS) (purity ≥95%)
- LC-MS grade acetonitrile
- LC-MS grade methanol
- LC-MS grade water
- Formic acid (LC-MS grade)

- Human plasma (K2-EDTA)
- A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Thaw plasma samples on ice.
- To 100  $\mu$ L of plasma in a microcentrifuge tube, add 20  $\mu$ L of internal standard working solution (Sinigrin in 50:50 methanol:water).
- Add 300  $\mu$ L of ice-cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
- Reconstitute the dried extract in 100  $\mu$ L of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
- Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

#### Liquid Chromatography Conditions

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate for 3 minutes
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temperature	40°C

### Mass Spectrometry Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Negative
Capillary Voltage	-3.5 kV
Desolvation Temperature	400°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon

## Data Presentation

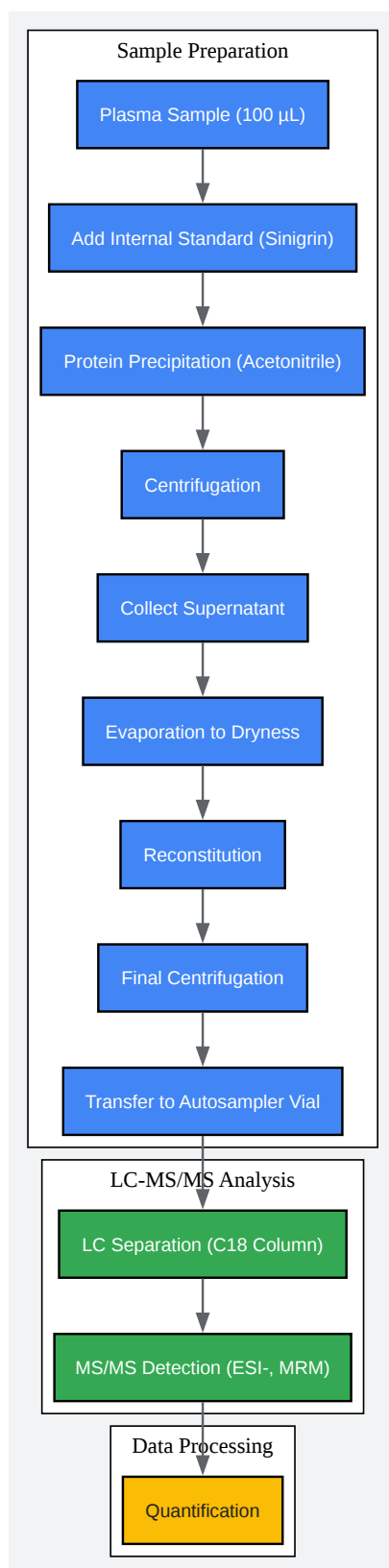
Table 1: MRM Transitions and Mass Spectrometer Parameters

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Cone Voltage (V)	Collision Energy (eV)
Glucoscheirolin (Quantifier)	438.0	97.0	0.1	30	25
Glucoscheirolin (Qualifier)	438.0	259.0	0.1	30	20
Sinigrin (IS)	358.0	97.0	0.1	28	22

Table 2: Method Validation Summary

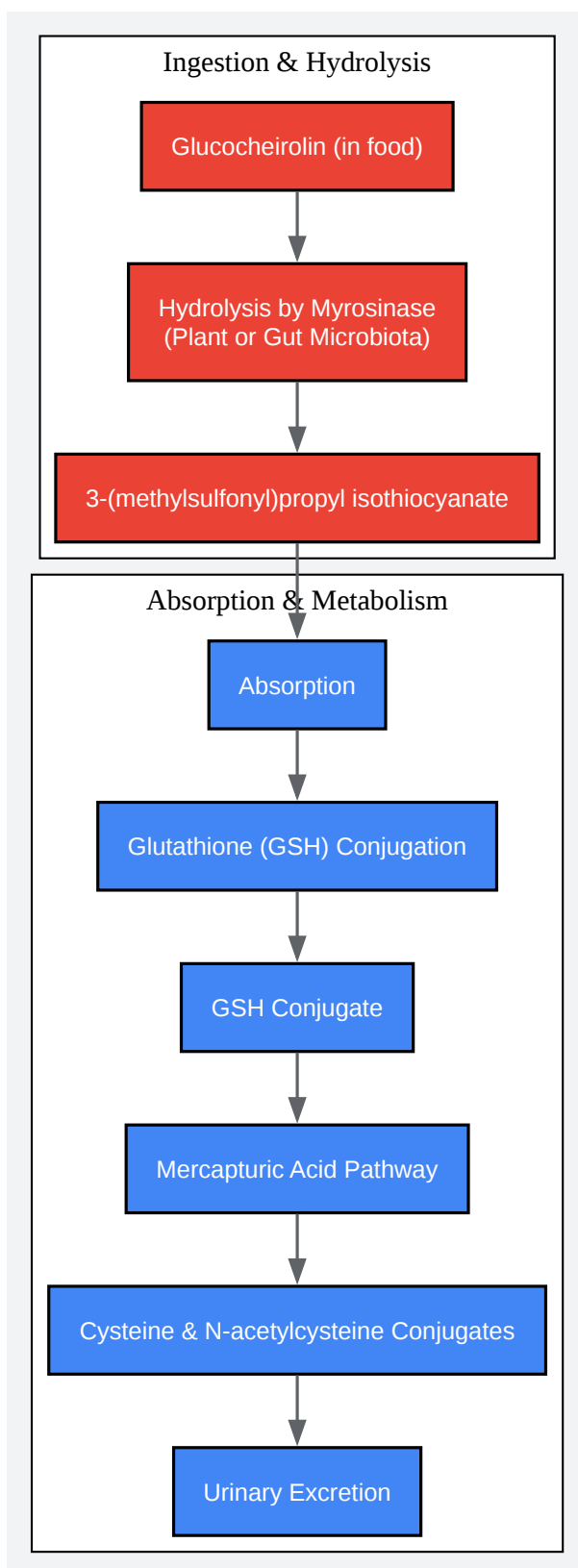
Parameter	Result
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r <sup>2</sup> )	> 0.995
Lower Limit of Quantification (LLOQ)	1 ng/mL
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Accuracy (% bias)	Within ±15%
Recovery	85 - 105%
Matrix Effect	Minimal, compensated by internal standard

## Mandatory Visualizations



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Caption: Experimental workflow for the quantification of **Glucocheirolin** in plasma.



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